4-phenyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}oxane-4-carboxamide
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Overview
Description
4-phenyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}oxane-4-carboxamide is a synthetic organic compound that features a complex structure with a phenyl group, a trifluoroethyl-substituted piperidine ring, and an oxane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}oxane-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized by reacting appropriate starting materials such as 1,1,1-trifluoroethanol with piperidine under suitable conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the Oxane Carboxamide Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoroethyl group and piperidine ring may interact with receptors or enzymes, modulating their activity. The phenyl group can enhance binding affinity through hydrophobic interactions, while the oxane carboxamide moiety may participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2,2-trifluoroethyl)piperidin-4-ol
- (3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one hydrochloride
Uniqueness
4-phenyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}oxane-4-carboxamide is unique due to its combination of a trifluoroethyl-substituted piperidine ring and an oxane carboxamide moiety, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F3N2O2/c21-20(22,23)15-25-10-6-16(7-11-25)14-24-18(26)19(8-12-27-13-9-19)17-4-2-1-3-5-17/h1-5,16H,6-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBWUABWFVCMBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CCOCC2)C3=CC=CC=C3)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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